molecular formula C8H5ClO4 B13700890 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid

6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B13700890
M. Wt: 200.57 g/mol
InChI Key: XPYIFYLEZKKKRD-UHFFFAOYSA-N
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Description

6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5ClO4 It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the chlorination of benzo[d][1,3]dioxole followed by carboxylation. One common method is the reaction of benzo[d][1,3]dioxole with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Carboxylate salts or other oxidized forms.

    Reduction: Alcohol derivatives.

    Coupling: Biaryl compounds or other coupled products.

Scientific Research Applications

6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and carboxylic acid groups play crucial roles in its binding affinity and reactivity with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.

    6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.

    6-Methylbenzo[d][1,3]dioxole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.

Uniqueness

6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5ClO4

Molecular Weight

200.57 g/mol

IUPAC Name

6-chloro-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C8H5ClO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11)

InChI Key

XPYIFYLEZKKKRD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=CC(=C2O1)C(=O)O)Cl

Origin of Product

United States

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